2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
The compound 2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic molecules, which are structurally analogous to purines and exhibit diverse pharmacological properties. This compound features a cyclohexyl group attached to an acetamide moiety, which is further linked to the 4-oxo-1-phenylpyrazolopyrimidine core. Pyrazolo[3,4-d]pyrimidine derivatives are widely studied for their kinase inhibitory, antitumor, and antimicrobial activities .
Properties
IUPAC Name |
2-cyclohexyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-17(11-14-7-3-1-4-8-14)22-23-13-20-18-16(19(23)26)12-21-24(18)15-9-5-2-6-10-15/h2,5-6,9-10,12-14H,1,3-4,7-8,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHHLCJVKLBVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step reactions starting from readily available starting materials. A common synthetic route might include:
Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group via a coupling reaction.
Attachment of the cyclohexyl group through alkylation reactions.
Final acetamide formation through acylation reactions with appropriate reagents.
Industrial Production Methods: Industrial production methods may optimize the above synthetic route by employing catalysts and reagents that enhance yield and purity. Techniques like continuous flow chemistry and automated synthesis may be utilized to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where specific functional groups are oxidized to form new derivatives.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or other functional groups, leading to different structural analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenated compounds, organometallic reagents.
Major Products Formed: Depending on the reaction, the major products can include various oxidized, reduced, or substituted derivatives with potentially enhanced biological activities.
Scientific Research Applications
Chemistry:
Used as a building block for designing novel compounds with improved chemical properties.
Biology:
Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.
Medicine:
Industry:
Utilized in the development of specialty chemicals for industrial applications.
Mechanism of Action
The mechanism by which 2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. Its unique structure allows it to bind to active sites or modulate pathways, leading to the desired biological outcome. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Key Observations :
- The cyclohexyl group in the target compound may enhance membrane permeability compared to aryl or polar substituents (e.g., methoxyphenoxy in ).
- Fluorine or chlorine substituents (as in ) often improve bioavailability and target binding via halogen bonding.
Pharmacological Activities of Related Compounds
EGFR Inhibition
Compounds 234–237 () with the general structure N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide demonstrated EGFR inhibition:
- Compound 237 : EGFR IC₅₀ = 0.186 µM (vs. erlotinib: 0.03 µM).
- Apoptosis induction: Compound 235 showed the highest activity (flow cytometry data) .
Comparison : The target compound lacks the hydrazide linkage present in 234–237, which is critical for EGFR binding in these analogs. Its cyclohexyl group may alter interactions with the ATP-binding pocket.
Antibacterial Activity
Peptide-conjugated pyrazolopyrimidines () exhibited potent antibacterial effects:
- MIC <1 µg/mL against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli.
- Resistance observed in Pseudomonas aeruginosa (MIC ≥2 µg/mL) .
Comparison : The target compound’s acetamide side chain lacks peptide modifications, which are essential for antibacterial activity in derivatives.
Biological Activity
2-Cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, commonly referred to as a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its interactions with various biological targets, particularly in the context of cancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 351.4 g/mol. The compound’s structure includes a cyclohexyl group and a pyrazolo[3,4-d]pyrimidine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₂ |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 899752-23-9 |
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . This interaction disrupts the cell cycle, particularly affecting the transition from the G1 phase to the S phase, thereby inhibiting cancer cell proliferation .
Anticancer Properties
Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, including non-small cell lung cancer and melanoma. For instance:
- Inhibition Rates :
These results indicate a robust potential for this compound as an anticancer agent.
Enzyme Inhibition
In addition to CDK2, this compound may also inhibit other enzymes involved in cancer progression, such as Src and Abl kinases. These enzymes are critical in signaling pathways that regulate cell growth and survival, making their inhibition a valuable strategy in cancer therapy .
Case Studies
Recent studies have evaluated the biological activity of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest:
- Study on Antitumor Activity : A comprehensive evaluation was conducted using the National Cancer Institute's NCI-60 cell line panel. The compound exhibited notable cytotoxicity across multiple cancer types at concentrations as low as .
- Molecular Docking Studies : Docking simulations have predicted favorable binding interactions between this compound and the active sites of target enzymes, reinforcing its potential as a lead compound for further drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
